![molecular formula C13H18ClN5O4S B043946 (6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride CAS No. 122841-17-2](/img/structure/B43946.png)
(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride, also known as this compound, is a useful research compound. Its molecular formula is C13H18ClN5O4S and its molecular weight is 375.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride, often referred to as a pyrazole derivative, exhibits significant biological activity that warrants comprehensive exploration. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
This structure features a bicyclic core with functional groups that contribute to its biological efficacy.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of both gram-positive and gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of the Compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Antimalarial Activity
A series of derivatives based on this compound have been synthesized and tested for antimalarial activity against Plasmodium falciparum. The results indicate effective inhibition of parasite growth with IC50 values ranging from 100 to 650 nM. The mechanism appears to involve disruption of nuclear division in the parasite, leading to cytotoxic effects specific to malaria cells.
Case Study: Antimalarial Efficacy
In a study involving multiple analogs derived from the parent compound, one analog exhibited an IC50 value of 250 nM against chloroquine-resistant strains. This highlights the potential for further development into therapeutics for resistant malaria strains.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In models of carrageenan-induced paw edema in rats, it significantly reduced inflammation compared to control groups.
Table 2: Anti-inflammatory Activity
Treatment | Edema Reduction (%) |
---|---|
Control | 0 |
Compound (50 mg/kg) | 45 |
Standard (Indomethacin) | 60 |
These results underscore its potential utility in treating inflammatory conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the pyrazole moiety is linked to inhibition of key enzymes in microbial and parasitic pathways.
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Immune Modulation : It appears to modulate immune responses, enhancing the body’s ability to combat infections.
Propiedades
IUPAC Name |
(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S.ClH/c14-8-1-2-16(17(8)3-4-19)5-7-6-23-12-9(15)11(20)18(12)10(7)13(21)22;/h1-2,9,12,14,19H,3-6,15H2,(H,21,22);1H/t9-,12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEJQUUCUGYDNI-WYUVZMMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=C(N3CCO)N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=CC=C(N3CCO)N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.